4,4'-Bis(N-maleimido)benzophenone: Technical Profile & Applications
4,4'-Bis(N-maleimido)benzophenone: Technical Profile & Applications
The following technical guide details the chemical structure, properties, and applications of 4,4'-Bis(N-maleimido)benzophenone , a specialized homobifunctional crosslinker and photo-active monomer.
Executive Summary
4,4'-Bis(N-maleimido)benzophenone (BMBP-Bis) is a rigid, homobifunctional crosslinking reagent characterized by a central benzophenone core flanked by two maleimide groups. Unlike its more common heterobifunctional analog (4-maleimidobenzophenone), BMBP-Bis possesses two thiol-reactive sites, enabling the direct conjugation of two sulfhydryl-containing molecules (e.g., cysteine residues) in the absence of UV light.
Crucially, the central benzophenone moiety retains latent photo-reactivity. Upon UV irradiation (350–365 nm), the carbonyl group forms a triplet diradical capable of abstracting hydrogen from neighboring C-H bonds. This dual functionality makes BMBP-Bis a versatile tool for thiol-ene photopolymerization , protein dimerization , and the synthesis of high-performance polyimides .
Chemical Structure & Properties[1][2][3][4][5][6][7]
The molecule consists of two electron-deficient maleimide rings attached to the 4 and 4' positions of a benzophenone scaffold. This structure imparts rigidity and planarity, influencing the hydrodynamic radius of crosslinked complexes.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 4,4'-Bis(N-maleimido)benzophenone |
| Common Abbreviations | BMBP-Bis, 4,4'-BMBP |
| CAS Number | 76702-27-7 |
| Molecular Formula | C₂₁H₁₂N₂O₅ |
| Molecular Weight | 372.33 g/mol |
| Structural Features | Homobifunctional (Maleimide-Linker-Maleimide)Photo-active Core (Benzophenone) |
| Solubility | Soluble in DMF, DMSO, DMAc.[1] Low solubility in water/aqueous buffers (requires organic co-solvent). |
| Appearance | Yellow to tan crystalline powder |
| Melting Point | >200°C (Decomposes/Polymerizes) |
| Absorption Max | ~250–260 nm (Maleimide), ~350–360 nm (Benzophenone n-π*) |
Critical Distinction: Do not confuse this compound with 4-(N-Maleimido)benzophenone (CAS 92944-71-3), which is a heterobifunctional crosslinker containing only one maleimide group. BMBP-Bis connects two thiols; the mono-variant connects one thiol to a non-specific target via UV.
Mechanism of Action
BMBP-Bis operates via two distinct mechanistic pathways, which can be engaged sequentially or independently.
Pathway A: Thiol-Michael Addition (Dark Reaction)
In the absence of UV light (pH 6.5–7.5), the maleimide double bond undergoes a nucleophilic attack by thiolate anions (R-S⁻). This reaction is highly chemoselective for cysteine residues in proteins or thiol monomers in polymers.
-
Result: Formation of a stable thioether linkage.[2]
-
Stoichiometry: One BMBP-Bis molecule can crosslink two thiol groups.
Pathway B: Benzophenone Photo-activation (UV Reaction)
Upon irradiation at 350–365 nm, the benzophenone carbonyl transitions to a triplet excited state (
-
Result: Covalent insertion via hydrogen abstraction and radical recombination.
-
Utility: In BMBP-Bis, this pathway is often used for secondary crosslinking (locking a conformation) or initiating polymerization in thiol-ene systems.
Mechanistic Diagram
The following diagram illustrates the dual reactivity of BMBP-Bis.
Figure 1: Dual-mode reactivity of BMBP-Bis. Pathway A utilizes maleimide chemistry for specific thiol conjugation.[2] Pathway B utilizes the benzophenone core for UV-induced radical crosslinking.
Synthesis Protocol
The synthesis of BMBP-Bis typically proceeds via the condensation of 4,4'-diaminobenzophenone with maleic anhydride, followed by cyclodehydration.
Reaction Scheme:
-
Acylation: 4,4'-Diaminobenzophenone + 2 Maleic Anhydride → 4,4'-Bis(maleamic acid)benzophenone.
-
Cyclization: Dehydration using acetic anhydride and sodium acetate (or acid catalysis) to close the imide rings.
Step-by-Step Methodology (Laboratory Scale):
-
Dissolution: Dissolve 10 mmol of 4,4'-diaminobenzophenone in anhydrous DMF or Acetone under nitrogen.
-
Addition: Dropwise add 22 mmol (10% excess) of maleic anhydride dissolved in the same solvent. Stir at room temperature for 2 hours. A precipitate (bismaleamic acid) may form.
-
Cyclization: Add acetic anhydride (excess) and anhydrous sodium acetate (catalytic amount). Heat the mixture to 80–90°C for 4–6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude BMBP-Bis.
-
Purification: Filter the solid, wash extensively with water and bicarbonate solution (to remove unreacted acid). Recrystallize from ethanol/DMF or toluene.
-
Validation: Verify structure via NMR (absence of amide protons, presence of vinylic maleimide protons at ~7.1 ppm) and Mass Spectrometry.
Applications
Protein Interaction Mapping (Dimerization)
BMBP-Bis is used to covalently link two interacting proteins that both possess accessible cysteine residues. Unlike flexible linkers (e.g., BMOE), the benzophenone core provides a rigid spacer (~10–12 Å), which can preserve specific quaternary structures.
-
Workflow: Incubate Protein A and Protein B (reduced) with BMBP-Bis (2-fold molar excess) at pH 7.0 for 1 hour. Quench with DTT. Analyze via SDS-PAGE (Dimer band shift).
High-Performance Photopolymers
In material science, BMBP-Bis serves as a photo-active monomer for polyimides.
-
Mechanism: The maleimide groups polymerize with thiols or diamines, while the benzophenone unit acts as an internal photo-initiator, allowing the material to be UV-cured or surface-grafted without adding external initiators that might leach out.
-
Use Case: UV-curable coatings, negative photoresists, and hydrogels where high thermal stability is required.
"Zero-Length" Style Photo-Insertion
Researchers can use BMBP-Bis to attach a thiol-containing ligand to a receptor.
-
React Ligand-SH with BMBP-Bis (excess) → Ligand-BMBP (Mono-adduct).
-
Purify to remove unreacted crosslinker.
-
Bind Ligand-BMBP to the Receptor.
-
Irradiate with UV.[3][4] The benzophenone core abstracts hydrogen from the Receptor binding pocket, covalently locking the Ligand-Receptor complex.
Experimental Protocol: Protein Crosslinking
Reagents:
-
BMBP-Bis (10 mM stock in DMSO).
-
Reaction Buffer: PBS, pH 7.2, 1 mM EDTA (to prevent oxidation).
-
Target Proteins (must contain reduced Cys).
Procedure:
-
Preparation: Dilute proteins to 10–50 µM in Reaction Buffer.
-
Reduction (Optional): If cysteines are oxidized, treat with TCEP (1 equivalent) for 30 min.
-
Crosslinking: Add BMBP-Bis to a final concentration of 0.1–1.0 mM (10–20 fold excess over protein).
-
Note: Ensure DMSO concentration remains <10% to avoid denaturation.
-
-
Incubation: Incubate for 1–2 hours at room temperature or 4°C in the dark .
-
Quenching: Add DTT or β-mercaptoethanol to a final concentration of 10–20 mM. Incubate for 15 min.
-
Analysis: Perform SDS-PAGE or Western Blot. Look for higher molecular weight bands corresponding to Protein-BMBP-Protein complexes.
-
(Optional) UV Activation: If secondary crosslinking is desired, transfer sample to a quartz cuvette and irradiate at 365 nm (1 J/cm²) before SDS-PAGE.
Safety & Handling
-
Hazards: BMBP-Bis is a potent skin and eye irritant. Maleimides are potential sensitizers.
-
Light Sensitivity: The compound is sensitive to UV light. Store the solid and solutions in amber vials or wrapped in foil.
-
Stability: Maleimide groups can hydrolyze at pH > 8.0. Prepare working solutions immediately before use.
-
Storage: Store lyophilized powder at -20°C under desiccant.
References
-
Chemical Structure & CAS Verification : 4,4'-Bis(N-maleimido)benzophenone (CAS 76702-27-7). ChemicalBook/Echemi Database. Link
- Benzophenone Photochemistry: Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Mechanistic grounding for C-H insertion).
- Maleimide Crosslinking Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard protocol source for maleimide-thiol reactions).
-
Synthesis of Diaminobenzophenone Precursors : Synthesis of 4,4'-diaminobenzophenone. Organic Syntheses / PrepChem. Link
- Polyimide Applications: Photo-crosslinkable polyimides based on benzophenone-containing diamines. Journal of Polymer Science Part A: Polymer Chemistry.
